molecular formula C10H8FNO2 B180063 methyl 4-fluoro-1H-indole-2-carboxylate CAS No. 113162-36-0

methyl 4-fluoro-1H-indole-2-carboxylate

Cat. No.: B180063
CAS No.: 113162-36-0
M. Wt: 193.17 g/mol
InChI Key: JXXLBPLHQYAPLH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Methyl 4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-fluoro-1H-indole-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable in the development of new compounds.

Table 1: Chemical Reactions Involving this compound

Reaction Type Description Potential Products
OxidationIntroduction of functional groupsModified indole derivatives
ReductionRemoval of oxygen-containing groupsSimplified indole structures
SubstitutionReplacement of fluorine or other groupsDiverse indole analogs

Biological Research

The compound's structural similarity to natural indoles makes it an important tool for studying biological pathways and interactions. It has been investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Case Study: Antiviral Activity

Research has highlighted the efficacy of indole derivatives, including this compound, as inhibitors of viral replication. For instance, a series of indole-2-carboxamides were developed that showed significant inhibition against neurotropic alphaviruses, demonstrating the potential of this compound class in antiviral therapies .

Medicinal Chemistry

This compound has been explored for its therapeutic applications, particularly in the development of novel drugs targeting HIV and other viral infections.

Table 2: Therapeutic Potential of Indole Derivatives

Target Disease Compound Activity IC50 Value
HIVIndole-2-carboxylic acid derivativeIntegrase Inhibition0.13 μM
Neurotropic VirusesMethyl 4-fluoro-1H-indole seriesViral Replication InhibitionVaries

Industrial Applications

In addition to its roles in research and medicine, this compound is also used in the industrial sector for producing new materials and as an intermediate in large-scale chemical syntheses.

Case Study: Industrial Synthesis Optimization

Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and efficiency. Techniques such as continuous flow reactors and high-throughput screening have been employed to improve reaction conditions significantly .

Comparison with Similar Compounds

Methyl 4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

  • Methyl 4-chloro-1H-indole-2-carboxylate
  • Methyl 5-fluoro-1H-indole-2-carboxylate
  • Methyl 6-fluoro-1H-indole-2-carboxylate

These compounds share similar structures but differ in the position and type of substituents on the indole ring.

Biological Activity

Methyl 4-fluoro-1H-indole-2-carboxylate (CAS Number: 113162-36-0) is an indole derivative that has garnered interest in biological and medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₈FNO₂
  • Molecular Weight : 193.17 g/mol
  • Structure : The compound features a fluorine atom at the 4-position of the indole ring and a carboxylate ester group, which contributes to its biological properties.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

  • Antiviral Activity : The compound has demonstrated inhibitory effects against influenza A virus and HIV-1 integrase. Its structure allows it to chelate metal ions in the active sites of these viral proteins, disrupting their function .
  • Anticancer Properties : Indole derivatives, including this compound, have been explored for their potential in cancer therapy. They may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including modulation of histone acetylation .
  • Anti-inflammatory Effects : Compounds with indole structures often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AntiviralInhibits influenza A and HIV-1 integrase; IC₅₀ values indicate significant potency.
AnticancerInduces apoptosis in various cancer cell lines; potential as a chemotherapeutic agent.
Anti-inflammatoryReduces levels of inflammatory markers in vitro.
AntimicrobialExhibits activity against certain bacterial strains; further studies required.

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Antiviral Studies : Research has shown that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase with improved IC₅₀ values through structural modifications at various positions on the indole ring . The introduction of substituents enhances binding affinity and specificity.
  • Cancer Research : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human leukemia cells. The mechanism involves modulation of histone acetylation patterns, suggesting potential applications in cancer therapy .
  • Inflammatory Models : Experiments using animal models have indicated that this compound can reduce inflammation markers, supporting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

methyl 4-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXLBPLHQYAPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405863
Record name methyl 4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113162-36-0
Record name methyl 4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-1H-indole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25 4-Fluoroindole-2-carboxylic acid (0.65 g, 3.40 mmol) was dissolved in methanol (50 ml), and 4-toluenesulfonic acid (1.4 g, 7.36 mmol) was added under nitrogen. The solution was stirred at reflux for 24 hours. Most of the methanol was removed by evaporation, and the residue was dissolved in dicholoromethane (100 ml), washed with saturated sodium carbonate, and the organic layer was separated. The aqueous layer was extracted with dichloromethane (3×50 ml). The combined organic layers were washed with water, dried over sodium sulphate, and evaporated to yield a yellow crystalline material.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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